molecular formula C₁₃H₁₆N₂O₄ B1161344 1,2-Dihydroxymelatonin

1,2-Dihydroxymelatonin

Cat. No.: B1161344
M. Wt: 264.28
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroxymelatonin is a derivative of melatonin, a neurohormone primarily involved in regulating circadian rhythms. The compound features two hydroxyl groups in the 1,2-positions of its indole-based structure. While its exact CAS registry number is unspecified in available literature, it is cataloged under the identifier D453470 and is listed alongside other dihydroxy-substituted compounds such as 6,8-Dihydro-7H-pyrrolo[2,3-g]benzothiazol-7-one and 1,2-Dihydroxy-3-nitroanthraquinone .

Properties

Molecular Formula

C₁₃H₁₆N₂O₄

Molecular Weight

264.28

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dihydroxy-3-Nitroanthraquinone (568-93-4)

  • Structural Similarities: Both compounds share a 1,2-dihydroxy motif. However, 1,2-Dihydroxy-3-nitroanthraquinone incorporates a nitro group at the 3-position and an anthraquinone backbone, which is absent in melatonin derivatives.
  • Functional Differences: Reactivity: The nitro group in 1,2-Dihydroxy-3-nitroanthraquinone may confer electrophilic properties, making it reactive toward nucleophiles in biological systems. In contrast, 1,2-Dihydroxymelatonin’s indole ring and hydroxyl groups suggest antioxidant or metal-chelating activity . Applications: Anthraquinone derivatives are commonly used in dyes and as intermediates in pharmaceutical synthesis, whereas melatonin derivatives are studied for neuroprotective and circadian-related effects.

α-Hydroxymethylated Conjugated Nitroalkenes

  • Structural Similarities : These nitroalkenes, such as those studied by Mohan et al. (2006), feature α-hydroxymethyl groups conjugated to nitro functionalities. While distinct from melatonin’s indole core, the hydroxyl groups in both compounds may influence bioavailability and target engagement .
  • Functional Differences: Mechanism of Action: α-Hydroxymethylated nitroalkenes inhibit microtubule polymerization, contributing to anticancer activity. This compound’s biological role remains less defined but may involve modulation of melatonin receptors or free radical scavenging.

6α,3'-p-Dihydroxy Paclitaxel (157230-10-9)

  • Structural Similarities : Paclitaxel derivatives like 6α,3'-p-Dihydroxy Paclitaxel incorporate hydroxyl groups critical for binding to β-tubulin. Similarly, this compound’s hydroxyls may facilitate interactions with enzymatic or receptor sites.
  • Functional Differences :
    • Target Specificity : Paclitaxel derivatives stabilize microtubules, inducing mitotic arrest. This compound’s targets are likely distinct, possibly involving melatoninergic pathways or redox systems.
    • Metabolic Stability : The taxane backbone of paclitaxel derivatives confers metabolic resistance, whereas melatonin derivatives are typically subject to rapid hepatic clearance .

Discussion and Implications

The 1,2-dihydroxy configuration in melatonin derivatives distinguishes them from other dihydroxy compounds by conferring unique electronic and steric properties. For example:

  • Antioxidant Potential: The proximity of hydroxyl groups may enhance radical scavenging efficiency compared to mono-hydroxylated melatonin analogs.
  • Chelation Capacity : Similar to 1,2-chelating amines (e.g., 1,2-diimine ligands), the 1,2-dihydroxy motif could enable metal ion binding, influencing enzymatic activity or oxidative stress pathways .

However, comparative data on pharmacokinetics, toxicity, and receptor affinity are lacking, underscoring the need for targeted studies.

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